molecular formula C16H21NO2 B12661615 Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate CAS No. 38778-78-8

Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate

Cat. No.: B12661615
CAS No.: 38778-78-8
M. Wt: 259.34 g/mol
InChI Key: SZJAFTIFKQOVPU-UHFFFAOYSA-N
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Description

Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate is an organic compound with a complex structure that includes a cyclohexene ring, an ethyl ester group, and a benzylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate typically involves the reaction of ethyl cyclohexene-1-carboxylate with benzylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reducing agent used.

    Substitution: It can participate in substitution reactions where the benzylamino group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Researchers investigate its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group may play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 2-amino-1-cyclohexene-1-carboxylate
  • Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate

Comparison: Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

38778-78-8

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

ethyl 2-(benzylamino)cyclohexene-1-carboxylate

InChI

InChI=1S/C16H21NO2/c1-2-19-16(18)14-10-6-7-11-15(14)17-12-13-8-4-3-5-9-13/h3-5,8-9,17H,2,6-7,10-12H2,1H3

InChI Key

SZJAFTIFKQOVPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CCCC1)NCC2=CC=CC=C2

Origin of Product

United States

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